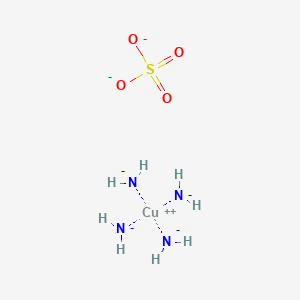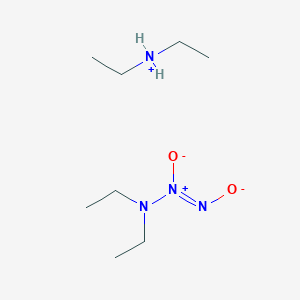
DEA NONOate (Diethylamine nonoate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DEA NONOate, also known as Diethylamine nonoate, is a nitric oxide donor compound. It is widely used in scientific research due to its ability to release nitric oxide in a controlled manner. The compound is often utilized in studies related to oxidative stress, reactive nitrogen species, and various physiological processes involving nitric oxide .
Preparation Methods
Synthetic Routes and Reaction Conditions: DEA NONOate is synthesized through the reaction of diethylamine with nitric oxide. The process involves the formation of a diazeniumdiolate structure, which is responsible for the controlled release of nitric oxide. The reaction typically occurs under anhydrous conditions to prevent the premature release of nitric oxide .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally follows the same principles as laboratory preparation. The key is to maintain anhydrous conditions and control the reaction environment to ensure the stability of the final product .
Chemical Reactions Analysis
Types of Reactions: DEA NONOate primarily undergoes dissociation reactions to release nitric oxide. This process is pH-dependent and follows first-order kinetics. The compound can also participate in reductive nitrosylation reactions .
Common Reagents and Conditions:
Reagents: Diethylamine, nitric oxide
Conditions: Anhydrous environment, controlled temperature (typically 22-25°C for stability)
Major Products: The primary product of DEA NONOate dissociation is nitric oxide. This release is utilized in various biochemical and physiological studies .
Scientific Research Applications
DEA NONOate has a wide range of applications in scientific research:
Chemistry: Used as a reagent for reductive nitrosylation of catalysts.
Biology: Investigated for its role in cellular signaling and oxidative stress responses.
Mechanism of Action
DEA NONOate releases nitric oxide through a pH-dependent dissociation process. The nitric oxide then interacts with various molecular targets, including soluble guanylyl cyclase, leading to the production of cyclic guanosine monophosphate (cGMP). This signaling pathway is crucial for vasodilation and other physiological effects .
Comparison with Similar Compounds
- MAHMA NONOate
- PAPA NONOate
- DETA NONOate
Comparison: DEA NONOate is unique due to its specific release kinetics and stability under physiological conditions. Compared to other NONOates, it has a relatively short half-life, making it suitable for studies requiring rapid nitric oxide release .
DEA NONOate stands out for its versatility and effectiveness as a nitric oxide donor, making it a valuable tool in various scientific disciplines.
Properties
Molecular Formula |
C8H22N4O2 |
|---|---|
Molecular Weight |
206.29 g/mol |
IUPAC Name |
(Z)-diethylamino-oxido-oxidoiminoazanium;diethylazanium |
InChI |
InChI=1S/C4H11N3O2.C4H11N/c1-3-6(4-2)7(9)5-8;1-3-5-4-2/h8H,3-4H2,1-2H3;5H,3-4H2,1-2H3/b7-5-; |
InChI Key |
BCWUDVHLRZWMBE-YJOCEBFMSA-N |
Isomeric SMILES |
CC[NH2+]CC.CCN(CC)/[N+](=N/[O-])/[O-] |
Canonical SMILES |
CC[NH2+]CC.CCN(CC)[N+](=N[O-])[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


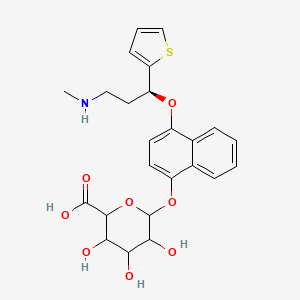
![9-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one](/img/structure/B12351581.png)

![[1,1'-Binaphthalene]-2,2'-diol, 5,5',6,6',7,7',8,8'-octahydro-, (1S)-](/img/structure/B12351590.png)
![diazanium;2-[dithiocarboxy(methyl)amino]acetate](/img/structure/B12351596.png)

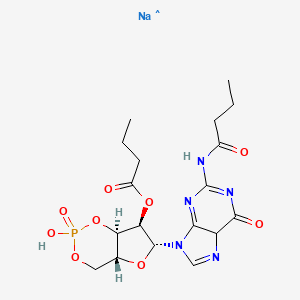
![9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-imino-5H-purin-6-one](/img/structure/B12351628.png)
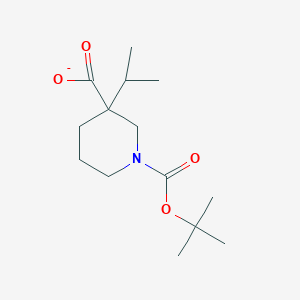
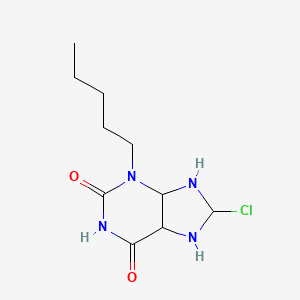
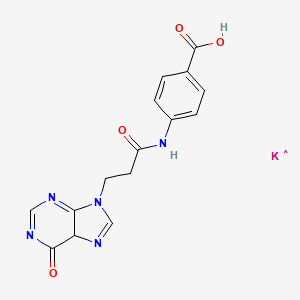
![Phenol, 4-[1-[4-(2-chloroethoxy)phenyl]-2-phenyl-1-buten-1-yl]-](/img/structure/B12351656.png)
![2-(2-ethoxy-5-piperazin-1-ylsulfonylphenyl)-5-methyl-7-propyl-2,3-dihydro-1H-imidazo[5,1-f][1,2,4]triazin-4-one](/img/structure/B12351666.png)
